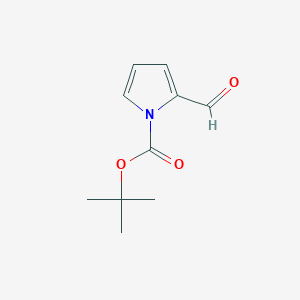

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid (TBDMS-IndB) is an organoboron compound that is used in a variety of synthetic organic chemistry applications. TBDMS-IndB is a versatile reagent that can be used to synthesize a variety of compounds, ranging from simple to complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, such as indoles and pyrroles, as well as for the synthesis of a wide range of natural products. Additionally, TBDMS-IndB is also used in the preparation of bioactive compounds, such as pharmaceuticals, agrochemicals, and materials.

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis

(1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid and its derivatives play a significant role in catalysis and synthetic organic chemistry. For example, boronic acids are instrumental in accelerating three-component reactions involving indoles, thiols, and glyoxylic acids, leading to the synthesis of α-sulfanyl-substituted indole-3-acetic acids. This catalytic process benefits from the activation of α-hydroxy groups in α-hydroxycarboxylic acid intermediates and intramolecular assistance by free carboxylic acid (Das et al., 2017). Moreover, the synthesis of terphenylboronic acid derivatives for controlling stereochemistry in organic reactions demonstrates the versatility of boronic acids in recognizing anomers of 2-deoxyribofuranosides, showcasing their importance in synthetic methodologies (Yamashita et al., 1996).

Enantioselective Reactions

The utility of boronic acids in enantioselective synthesis is highlighted by their use in catalyzing aza-Michael additions of hydroxamic acid to quinone imine ketals. Utilizing 3-borono-BINOL as a chiral boronic acid catalyst, this reaction facilitates the production of densely functionalized cyclohexanes in a highly enantioselective manner, opening new avenues for the synthesis of complex organic molecules (Hashimoto et al., 2015).

Sensing and Recognition

Boronic acids, including this compound derivatives, find extensive applications in sensing and recognition. Their interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, underpins their utility in various sensing applications. These interactions allow boronic acids to function in homogeneous assays or heterogeneous detection, including biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina et al., 2014).

Wirkmechanismus

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound contains a tert-butyldimethylsilyl group, which is often used as a protecting group in organic synthesis . It increases the stability of the molecule and can be removed under specific conditions . The boronic acid moiety can form reversible covalent bonds with biomolecules containing hydroxyl groups, influencing their function .

Biochemical Pathways

Boronic acids are known to interfere with various biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the tert-butyldimethylsilyl group might influence the compound’s bioavailability by increasing its lipophilicity .

Result of Action

It is known that the compound is used in the preparation of certain kinase inhibitors, suggesting it may have a role in modulating kinase activity .

Action Environment

The action, efficacy, and stability of (1-(tert-Butyldimethylsilyl)-1H-indol-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the tert-butyldimethylsilyl group . Additionally, the compound is stored under inert atmosphere at -20°C, indicating that it may be sensitive to oxygen and temperature .

Eigenschaften

IUPAC Name |

[1-[tert-butyl(dimethyl)silyl]indol-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-10-12(15(17)18)11-8-6-7-9-13(11)16/h6-10,17-18H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNHHLNDEKIFIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(C2=CC=CC=C12)[Si](C)(C)C(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451014 |

Source

|

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159590-02-0 |

Source

|

| Record name | Boronic acid, [1-[(1,1-dimethylethyl)dimethylsilyl]-1H-indol-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159590-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {1-[tert-Butyl(dimethyl)silyl]-1H-indol-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)